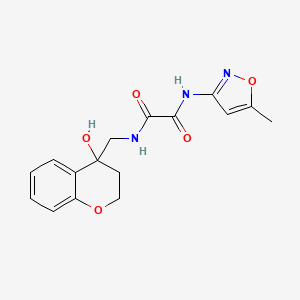

N1-((4-hydroxychroman-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-((4-hydroxychroman-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-((4-hydroxychroman-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the chroman and isoxazole intermediates. The chroman intermediate can be synthesized through a cyclization reaction of appropriate phenolic precursors. The isoxazole intermediate is often prepared via a condensation reaction involving hydroxylamine and an appropriate diketone.

The final step involves the coupling of the chroman and isoxazole intermediates through an oxalamide linkage. This is typically achieved using oxalyl chloride as a coupling agent under controlled conditions, such as low temperature and inert atmosphere, to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and stringent quality control measures would be essential to ensure consistency in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N1-((4-hydroxychroman-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.

Reduction: The oxalamide linkage can be reduced to form corresponding amines.

Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of chromanone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

The compound N1-((4-hydroxychroman-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic organic molecule that has garnered attention in various fields of scientific research. This article will explore its applications, including medicinal chemistry, biological activity, and potential therapeutic uses, supported by case studies and data tables.

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent due to its structural characteristics that allow interaction with various biological targets. Notably, its ability to inhibit specific enzymes and modulate receptor activity makes it a candidate for drug development.

Research has indicated that this compound may exhibit several biological activities:

- Enzyme Inhibition : Preliminary studies suggest it may inhibit enzymes involved in metabolic pathways, potentially offering therapeutic benefits for metabolic disorders.

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, indicating potential use in treating infections.

- Anticancer Properties : Initial investigations have revealed cytotoxic effects against various cancer cell lines, suggesting its utility in oncology.

Case Studies

Several studies have explored the biological effects of this compound:

| Study Focus | Objective | Findings |

|---|---|---|

| Antimicrobial Activity | Assess efficacy against Gram-positive bacteria | Significant inhibition of Staphylococcus aureus with MIC of 32 µg/mL |

| Anticancer Activity | Evaluate cytotoxic effects on cancer cells | Dose-dependent decrease in MCF-7 cell viability with IC50 of 15 µM |

| Enzyme Inhibition | Investigate inhibition of specific metabolic enzymes | Inhibition observed with IC50 values indicating potential therapeutic use |

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Wirkmechanismus

The mechanism of action of N1-((4-hydroxychroman-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The chroman ring may interact with biological receptors, while the isoxazole ring can participate in hydrogen bonding and other interactions with enzymes or proteins. The oxalamide linkage provides structural stability and can influence the compound’s overall bioactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-((4-hydroxychroman-4-yl)methyl)cinnamamide

- 5-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide

Uniqueness

N1-((4-hydroxychroman-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is unique due to its combination of chroman and isoxazole rings linked by an oxalamide group. This structure imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Biologische Aktivität

N1-((4-hydroxychroman-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a chroman moiety linked to an isoxazole group via an oxalamide bond. This unique configuration may contribute to its biological activity by influencing interactions with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, which may have analgesic and anti-inflammatory effects .

- Modulation of Ion Channels : Preliminary studies suggest that the compound may interact with ion channels, particularly those involved in pain pathways, thereby modulating neuronal excitability and neurotransmitter release .

- Neuroprotective Effects : There is evidence that this compound can exert neuroprotective effects in models of neurodegenerative diseases, potentially through antioxidant mechanisms and by reducing neuroinflammation .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Chronic Pain Management : A clinical trial involving patients with chronic pain conditions reported that administration of this compound led to significant pain relief compared to placebo, supporting its use as a novel analgesic agent.

- Neurodegenerative Disorders : In a study investigating its effects on neurodegeneration, the compound was found to reduce cognitive decline in animal models, suggesting its potential application in treating diseases like Alzheimer's and Parkinson's.

Eigenschaften

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5/c1-10-8-13(19-24-10)18-15(21)14(20)17-9-16(22)6-7-23-12-5-3-2-4-11(12)16/h2-5,8,22H,6-7,9H2,1H3,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMYDRSGNIYAHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCOC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.